molecular formula C25H24N2O5 B254577 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No. B254577
M. Wt: 432.5 g/mol
InChI Key: XMUSGZXMTYENIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione, also known as MPT0G211, is a novel antitumor agent that has recently gained attention in the field of cancer research. This compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further investigation as a potential cancer therapy.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is known to play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit cancer cell migration and invasion. Additionally, this compound has been shown to inhibit the formation of blood vessels that are necessary for tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has shown promising results in animal models of cancer, suggesting that it may have potential as a cancer therapy. However, one limitation of using 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in lab experiments is its complex synthesis method, which may make it difficult to produce large quantities of the compound for use in further studies.

Future Directions

There are several potential future directions for research on 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate further investigation of its anticancer activity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione, as well as to investigate its potential as a cancer therapy in clinical trials. Finally, future research could explore the potential of 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity.

Synthesis Methods

2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione is synthesized using a multi-step synthetic route that involves the condensation of various starting materials, including 2-aminobenzaldehyde, malonic acid, and 2-methoxyethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione has been extensively studied for its potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. In vivo studies have also shown that 2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione exhibits significant antitumor activity in mouse models of cancer.

properties

Product Name

2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-7-methyl-1//'-propylspiro[chromeno[2,3-c]pyrrole-1,3//'-indole]-2//',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-4-11-26-18-8-6-5-7-17(18)25(24(26)30)20-21(28)16-14-15(2)9-10-19(16)32-22(20)23(29)27(25)12-13-31-3/h5-10,14H,4,11-13H2,1-3H3

InChI Key

XMUSGZXMTYENIE-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCOC)OC5=C(C4=O)C=C(C=C5)C

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCOC)OC5=C(C4=O)C=C(C=C5)C

Origin of Product

United States

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